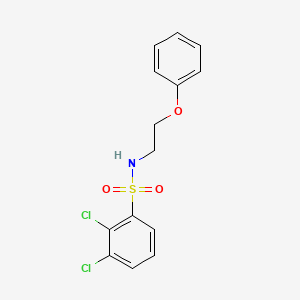

2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds generally involves nucleophilic substitution reactions . An early method of preparing phenol (the Dow process) involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Chemical Reactions Analysis

The chemical reactions of such compounds generally involve nucleophilic substitution reactions . This two-step mechanism is characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .Mécanisme D'action

Target of Action

The primary targets of 2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis .

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in changes in the normal functioning of these enzymes, leading to the therapeutic effects of the compound .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral absorption, wide distribution in the body, metabolism in the liver, and excretion through the kidneys . These properties impact the bioavailability of the compound, determining its therapeutic effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of normal cellular processes in pathogenic organisms. By inhibiting key enzymes, the compound prevents these organisms from synthesizing essential components for their growth and replication, leading to their eventual death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could affect the compound’s stability or its binding affinity to its target enzymes. Additionally, the presence of other substances could lead to drug interactions, potentially affecting the compound’s efficacy .

Propriétés

IUPAC Name |

2,3-dichloro-N-(2-phenoxyethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO3S/c15-12-7-4-8-13(14(12)16)21(18,19)17-9-10-20-11-5-2-1-3-6-11/h1-8,17H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGDMCPMOUXDOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534715.png)

![1-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(thiophen-2-yl)urea](/img/structure/B6534717.png)

![2-(4-acetyl-2-methoxyphenoxy)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B6534722.png)

![1-(2-fluorophenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534738.png)

![1-(2,4-difluorophenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534741.png)

![1-(2-chlorophenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534755.png)

![1-(3,5-dimethylphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534761.png)

![1-benzyl-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534771.png)

![1-cyclohexyl-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534783.png)

![N-benzyl-4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6534799.png)

![1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-2-[3-(trifluoromethyl)phenoxy]ethan-1-one](/img/structure/B6534803.png)

![N-(4-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6534805.png)

![N-(3-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6534814.png)

![N-(2-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6534816.png)